2-(2-chloro-5,6-dimethylpyrimidin-4-yl)-1-methyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-(2-chloro-5,6-dimethylpyrimidin-4-yl)-1-methyl-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-5,6-dimethylpyrimidin-4-yl)-1-methyl-1,2,3,4-tetrahydroisoquinoline typically involves multicomponent reactions. One common approach is the functionalization of 1,2,3,4-tetrahydroisoquinoline derivatives. The process often includes the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies, which involve the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above. The use of multicomponent reactions and CDC strategies can be adapted for larger-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-5,6-dimethylpyrimidin-4-yl)-1-methyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chloro group in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) in the presence of a catalyst.
Reduction: Sodium borohydride (NaBH4) in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
2-(2-chloro-5,6-dimethylpyrimidin-4-yl)-1-methyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2-chloro-5,6-dimethylpyrimidin-4-yl)-1-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives, including this compound, are known to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism. By inhibiting these enzymes, the compound can exert its biological effects, such as anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline derivatives: These compounds share the tetrahydroisoquinoline scaffold and exhibit similar biological activities.
Other pyrimidine derivatives: Compounds like pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine also possess pyrimidine rings and show comparable biological properties
Uniqueness
2-(2-chloro-5,6-dimethylpyrimidin-4-yl)-1-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of dimethyl, chloro, and tetrahydroisoquinoline groups in the pyrimidine ring makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H18ClN3 |
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Molecular Weight |
287.79 g/mol |
IUPAC Name |
2-(2-chloro-5,6-dimethylpyrimidin-4-yl)-1-methyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C16H18ClN3/c1-10-11(2)18-16(17)19-15(10)20-9-8-13-6-4-5-7-14(13)12(20)3/h4-7,12H,8-9H2,1-3H3 |
InChI Key |
SCFDZWASOUFVBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=CC=C2CCN1C3=NC(=NC(=C3C)C)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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